(5E)-2-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5E)-2-[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]-5-(2-thienylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound characterized by its unique structure, which includes a dichlorovinyl group, a dimethylcyclopropyl ring, and a thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]-5-(2-thienylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting with the preparation of the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core. This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The dichlorovinyl and dimethylcyclopropyl groups are then introduced through subsequent reactions, often involving halogenation and cyclopropanation steps.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]-5-(2-thienylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorovinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(5E)-2-[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]-5-(2-thienylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases or cancer.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which (5E)-2-[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]-5-(2-thienylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Shares the dichlorovinyl group but lacks the complex ring structure.
Ringer’s lactate solution: Contains similar functional groups but is used primarily in medical applications as a fluid replacement.
Uniqueness
The uniqueness of (5E)-2-[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]-5-(2-thienylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its complex structure, which imparts specific chemical and biological properties not found in simpler compounds. This complexity allows for a broader range of applications and interactions with various molecular targets.
Properties
Molecular Formula |
C16H13Cl2N3OS2 |
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Molecular Weight |
398.3 g/mol |
IUPAC Name |
(5E)-2-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]-5-(thiophen-2-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C16H13Cl2N3OS2/c1-16(2)9(7-11(17)18)12(16)13-19-15-21(20-13)14(22)10(24-15)6-8-4-3-5-23-8/h3-7,9,12H,1-2H3/b10-6+ |
InChI Key |
LRQFAHSZUSHNRE-UXBLZVDNSA-N |
Isomeric SMILES |
CC1(C(C1C2=NN3C(=O)/C(=C\C4=CC=CS4)/SC3=N2)C=C(Cl)Cl)C |
Canonical SMILES |
CC1(C(C1C2=NN3C(=O)C(=CC4=CC=CS4)SC3=N2)C=C(Cl)Cl)C |
Origin of Product |
United States |
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